N-(2-Bromo-5-methylphenyl)thian-4-amine
Description
N-(2-Bromo-5-methylphenyl)thian-4-amine is a brominated aromatic amine derivative featuring a thian-4-amine (tetrahydrothiopyran-4-amine) core linked to a 2-bromo-5-methylphenyl substituent. The compound’s molecular formula is C₁₂H₁₅BrNS, with a molecular weight of 285.22 g/mol. Its structure combines the sulfur-containing thiane ring with a substituted aromatic system, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. The bromine atom at the ortho position and the methyl group at the para position on the phenyl ring influence its electronic, steric, and reactivity profiles .
Properties
Molecular Formula |
C12H16BrNS |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(2-bromo-5-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-2-3-11(13)12(8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
XTZPYOFBINWLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-methylphenyl)thian-4-amine typically involves the reaction of 2-bromo-5-methylphenylamine with thian-4-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including purification and isolation of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-methylphenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different amine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives without the bromine atom.
Substitution: Various substituted phenylthian-4-amines.
Scientific Research Applications
N-(2-Bromo-5-methylphenyl)thian-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-methylphenyl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thian-4-amine group play crucial roles in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in its observed activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Thian-4-amine Core
N-(3-Bromo-4-fluorophenyl)thian-4-amine
- Molecular Formula : C₁₁H₁₃BrFNS
- Molecular Weight : 290.20 g/mol
- Key Differences :
- Substituents: A 3-bromo-4-fluorophenyl group replaces the 2-bromo-5-methylphenyl group.
- Electronic Effects: The electron-withdrawing fluorine atom at the para position increases polarity compared to the methyl group in the target compound.
- Steric Effects: The bromine at the meta position reduces steric hindrance relative to the ortho-bromo substitution in N-(2-Bromo-5-methylphenyl)thian-4-amine.
- Applications : Used as a high-purity API intermediate in pharmaceuticals .
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- Molecular Formula : C₁₇H₁₆N₆O₂ (estimated)
- Key Differences: Core Structure: Pyrimidine-pyridine hybrid instead of thian-4-amine. Substituents: Nitro and methyl groups on the phenyl ring, introducing strong electron-withdrawing effects.
Brominated Aromatic Amines with Heterocyclic Cores
5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
- Molecular Formula : C₁₀H₁₅BrN₂O
- Molecular Weight : 275.15 g/mol
- Key Differences :
N-[5-(5-Bromo-2-thienyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)amine
- Molecular Formula : C₁₃H₈BrFN₂S₂
- Molecular Weight : 355.25 g/mol
- Key Differences: Core Structure: Thiazole-thiophene system instead of thiane.
Substituent-Driven Reactivity and Physicochemical Properties
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | Thian-4-amine | 2-Bromo-5-methylphenyl | 285.22 | Moderate steric hindrance, lipophilic |
| N-(3-Bromo-4-fluorophenyl)thian-4-amine | Thian-4-amine | 3-Bromo-4-fluorophenyl | 290.20 | Higher polarity due to fluorine |
| 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine | Pyridine | 2-Methoxyethyl, 4-methyl | 275.15 | Enhanced solubility in polar solvents |
| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Pyrimidine-pyridine | 5-Nitro, 2-methylphenyl | ~356.35 | High reactivity for electrophilic substitution |
Electronic and Steric Effects
- Methyl vs. Fluoro Substituents :
- Methyl groups donate electrons via hyperconjugation, slightly deactivating the aromatic ring. Fluorine’s strong electron-withdrawing effect increases ring deactivation, altering regioselectivity in further derivatization .
Biological Activity
N-(2-Bromo-5-methylphenyl)thian-4-amine, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds characterized by the presence of a thian ring and an amine functional group. The synthesis typically involves the bromination of appropriate phenolic precursors followed by amination reactions. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For example, it has shown significant activity against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low micromolar concentrations.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 13.20 |
| This compound | Bacillus cereus | 6.60 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and liver cancer cells. The half-maximal inhibitory concentration (IC50) values indicate promising potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 50.37 ± 3.70 |
| HepG2 | 40.25 ± 2.50 |
These findings suggest that this compound may act through mechanisms involving apoptosis induction or cell cycle arrest.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cellular signaling pathways, potentially modulating gene expression related to cell survival and proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thian ring or the phenyl substituent can significantly influence both antimicrobial and anticancer activities. For instance, increasing lipophilicity through additional bromination or methylation has been shown to enhance potency against certain targets.
Case Studies and Research Findings
- Antitubercular Activity : A related study investigated a series of thian derivatives, including this compound, revealing potent inhibitory effects on Mycobacterium tuberculosis. Compounds were found to target the mycobacterial ATP synthase enzyme effectively, with some exhibiting MIC values lower than 1 µg/mL .
- Cancer Cell Line Studies : In a comprehensive evaluation against various cancer types, this compound demonstrated selective cytotoxicity towards leukemia and breast cancer cell lines, outperforming established chemotherapeutics in certain assays .
- In Silico Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with target enzymes such as topoisomerase I and protein kinases, indicating potential pathways for therapeutic intervention .
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for N-(2-Bromo-5-methylphenyl)thian-4-amine, and how can purity be ensured? A: A common approach involves coupling 2-bromo-5-methylaniline with thian-4-amine derivatives via Buchwald-Hartwig amination or Ullmann-type reactions under catalytic conditions (e.g., CuI/ligand systems). Key steps include:
- Reaction Optimization : Temperature (80–120°C), solvent (toluene/DMF), and catalyst loading (5–10 mol% CuI) are critical for yield improvement .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) ensures >95% purity.
- Characterization : NMR (¹H/¹³C), IR (N-H stretch at ~3300 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation) are essential. For novel compounds, microanalysis (C, H, N) validates stoichiometry .
Advanced Crystallographic Analysis
Q: How can SHELX software resolve ambiguities in the crystal structure of this compound derivatives? A: SHELXL refines structural models against X-ray diffraction data by:
- Hydrogen Bonding : Identifying intramolecular interactions (e.g., N–H⋯N bonds stabilizing the thianamine moiety) .
- Dihedral Angle Analysis : Quantifying torsional deviations between aromatic rings (e.g., bromophenyl vs. thianamine planes) to assess conformational rigidity .
- Disorder Modeling : Resolving split positions for flexible substituents (e.g., methyl groups) using PART and SUMP instructions in SHELXL .
Example: In related bromophenyl-pyrimidine analogs, dihedral angles of 12.8° between rings were resolved, confirming steric constraints .
Data Contradictions in Spectroscopic Assignments
Q: How should researchers address discrepancies between calculated and observed NMR shifts for this compound? A: Contradictions often arise from solvent effects or dynamic processes. Mitigation strategies include:
- DFT Calculations : Compare experimental ¹H/¹³C shifts with Gaussian-optimized structures (B3LYP/6-31G* level) to validate assignments .
- Variable-Temperature NMR : Detect rotational barriers (e.g., hindered thianamine rotation) causing signal broadening at lower temps .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; e.g., NOE correlations between thianamine H and bromophenyl protons confirm spatial proximity .
Advanced Reactivity and Functionalization
Q: What methodologies enable selective functionalization of the thian-4-amine moiety without disrupting the bromophenyl group? A: Leverage the amine’s nucleophilicity while protecting the bromide:
- Protection/Deprotection : Use Boc-anhydride to protect the amine, perform Suzuki-Miyaura coupling on bromide, then deprotect with TFA .
- Electrophilic Substitution : React with acyl chlorides (e.g., acetyl chloride) in DCM/Et₃N to form amides. Monitor via TLC (Rf shift from 0.3 to 0.6 in hexane/EtOAc 3:1) .
- Metal-Free Conditions : Avoid Pd/Cu catalysts to prevent debromination; instead, use hypervalent iodine reagents for C–N bond formation .
Stability and Degradation Pathways
Q: Under what conditions does this compound degrade, and how can stability be monitored? A: Degradation occurs via:
- Photolysis : UV exposure (254 nm) cleaves C–Br bonds, forming dehalogenated byproducts. Use amber glassware and argon atmospheres .
- Hydrolysis : Acidic/alkaline conditions hydrolyze the amine to thiols; monitor pH (4–7) and use stabilizers like BHT .
- Analytical Tools : HPLC-PDA (λ = 280 nm) tracks degradation peaks; accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .
Computational Modeling for SAR Studies
Q: How can molecular docking predict the bioactivity of this compound derivatives? A: Target-specific docking (e.g., kinase enzymes) involves:
- Ligand Preparation : Optimize 3D structure with OpenBabel, assign charges (Gasteiger-Marsili).
- Binding Site Analysis : Identify hydrophobic pockets accommodating bromophenyl groups; hydrogen bonds with thianamine N–H .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 20 ns trajectories in Desmond) to rank derivatives by binding free energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
